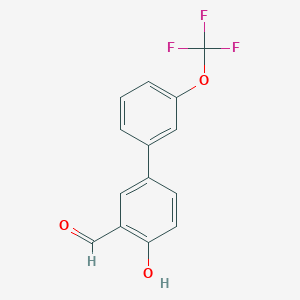

2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95%

Descripción general

Descripción

2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% (2F3MOP) is a synthetic compound with a wide range of applications in scientific research. It is a white, crystalline solid that is soluble in organic solvents, such as ethanol and acetone, and has a melting point of around 95°C. 2F3MOP has been used in the synthesis of various compounds, such as 1,2,4-triazolo[1,5-a]pyridine and 1,2,4-triazolo[1,5-a]pyrimidine, as well as in the preparation of a variety of organic materials, such as polymers, copolymers and nanomaterials. In addition, 2F3MOP has been used in the development of new drugs and in the study of enzyme structure and function.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis pathway for 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% involves the conversion of 3-trifluoromethoxybenzaldehyde to the target compound through a series of reactions.

Starting Materials

3-trifluoromethoxybenzaldehyde, 4-hydroxybenzene-1-carboxaldehyde, Sodium hydroxide, Acetic acid, Methanol, Hydrochloric acid, Sodium chloride, Sodium bicarbonate, Ethyl acetate, Wate

Reaction

Step 1: 3-trifluoromethoxybenzaldehyde is reacted with sodium hydroxide and acetic acid to form the corresponding acid., Step 2: The acid is then reacted with methanol and hydrochloric acid to form the methyl ester., Step 3: The methyl ester is then reacted with sodium hydroxide to form the corresponding acid., Step 4: The acid is then reacted with 4-hydroxybenzene-1-carboxaldehyde in the presence of sodium bicarbonate to form the target compound., Step 5: The target compound is then extracted using ethyl acetate and purified using water and sodium chloride.

Aplicaciones Científicas De Investigación

2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% has a variety of applications in scientific research. It has been used in the development of new drugs, such as anti-cancer agents, and in the study of enzyme structure and function. In addition, 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% has been used in the synthesis of various compounds, such as 1,2,4-triazolo[1,5-a]pyridine and 1,2,4-triazolo[1,5-a]pyrimidine, as well as in the preparation of a variety of organic materials, such as polymers, copolymer and nanomaterials.

Mecanismo De Acción

2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% is an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of signals between nerve cells. By inhibiting AChE, 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% increases the amount of acetylcholine in the brain, which can have a variety of effects, including improved memory and learning.

Efectos Bioquímicos Y Fisiológicos

2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to improve memory and learning, as well as to reduce anxiety and depression. In addition, 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to reduce the risk of stroke, heart attack, and other cardiovascular diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized in the laboratory. In addition, it is soluble in organic solvents and has a relatively low melting point. However, there are some limitations to its use in laboratory experiments. It is not stable in aqueous solutions and is easily hydrolyzed, and it can be toxic in large doses.

Direcciones Futuras

There are a number of potential future directions for research on 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95%. These include further investigations into its biochemical and physiological effects, as well as its potential use in the development of new drugs and in the study of enzyme structure and function. In addition, further research could be done to explore its potential use in the synthesis of various compounds, such as 1,2,4-triazolo[1,5-a]pyridine and 1,2,4-triazolo[1,5-a]pyrimidine, as well as in the preparation of a variety of organic materials. Finally, further research could be done to explore the potential use of 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% in the treatment of various diseases, such as cancer, Alzheimer’s, and Parkinson’s.

Propiedades

IUPAC Name |

2-hydroxy-5-[3-(trifluoromethoxy)phenyl]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O3/c15-14(16,17)20-12-3-1-2-9(7-12)10-4-5-13(19)11(6-10)8-18/h1-8,19H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDZZOUMUADSFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20685333 | |

| Record name | 4-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20685333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formyl-4-(3-trifluoromethoxyphenyl)phenol | |

CAS RN |

1111129-39-5 | |

| Record name | 4-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20685333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

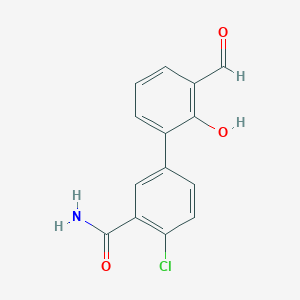

![6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378866.png)

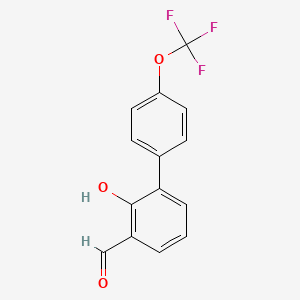

![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378874.png)

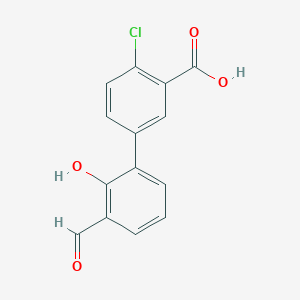

![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378881.png)